N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

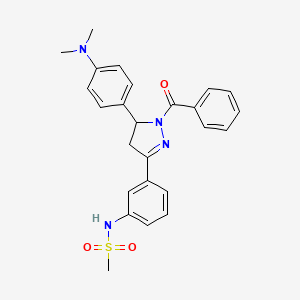

This compound is a pyrazoline-based benzenesulfonamide derivative characterized by a 1-benzoyl group at position 1 of the pyrazoline ring, a 4-(dimethylamino)phenyl substituent at position 5, and a methanesulfonamide group attached to the phenyl ring at position 2.

Properties

IUPAC Name |

N-[3-[2-benzoyl-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S/c1-28(2)22-14-12-18(13-15-22)24-17-23(20-10-7-11-21(16-20)27-33(3,31)32)26-29(24)25(30)19-8-5-4-6-9-19/h4-16,24,27H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNTPOWJDQIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized through multi-step organic reactions involving the following key stages:

Synthesis of 1-benzoyl-4,5-dihydro-1H-pyrazole intermediate.

Introduction of the dimethylamino group on the phenyl ring.

Coupling with methanesulfonamide derivative.

Each stage requires specific reagents and catalysts, controlled temperature, and pH conditions to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may employ continuous flow reactors to enhance reaction efficiency and scale. Key factors include solvent choice, reactor design, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several chemical reactions, including:

Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Using agents like sodium borohydride or lithium aluminium hydride.

Substitution: : Nucleophilic substitution reactions, particularly at the dimethylamino and methanesulfonamide functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Sodium borohydride, lithium aluminium hydride.

Substitution: : Halides, alkylating agents.

Major Products Formed

Oxidation leads to the formation of oxidized derivatives with altered functional groups.

Reduction results in the corresponding reduced forms, often impacting the benzoyl or pyrazole rings.

Substitution reactions yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in:

Chemistry: : As an intermediate in the synthesis of complex organic molecules.

Biology: : Potential use in biochemical assays due to its interaction with biological macromolecules.

Medicine: : Investigated for therapeutic potential owing to its bioactivity and interaction with cellular targets.

Industry: : Utilized in the development of specialized materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves:

Interaction with cellular receptors and enzymes.

Modulation of biochemical pathways through binding to specific molecular targets.

Impact on cellular functions through inhibition or activation of specific proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrazoline-sulfonamide hybrids , which are widely studied for their pharmacological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings and Trends

Substituent Effects on Bioactivity: The 4-(dimethylamino)phenyl group in the target compound may enhance binding to enzymes like carbonic anhydrase via electrostatic interactions, similar to hydroxyl or sulfonamide groups in analogs . Trifluoromethyl substituents (e.g., in ) increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

Synthetic Efficiency: Pyrazoline derivatives with electron-withdrawing groups (e.g., cyano at position 5) are synthesized in higher yields (70–73%) compared to electron-donating groups, likely due to stabilized intermediates .

Thermal Stability :

- The target compound’s melting point is unrecorded in the evidence, but analogs with bulky aryl groups (e.g., trifluoromethylphenyl in ) exhibit higher melting points (>100°C), suggesting improved crystalline packing.

Spectroscopic Signatures :

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional reflux | Ethanol | None | 55–60 | |

| Microwave-assisted | DMF | K₂CO₃ | 70–75 | |

| Flow chemistry | THF | Triethylamine | 65–70 |

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?

Answer:

Regioselectivity is influenced by substituent electronic effects and steric hindrance. Strategies include:

- Precursor design : Use electron-withdrawing groups (e.g., benzoyl) at the α-position to direct cyclization .

- Catalytic control : Transition metal catalysts (e.g., CuI) promote specific regioisomer formation by stabilizing intermediates .

- Computational prediction : Density Functional Theory (DFT) calculates transition-state energies to predict regiochemical outcomes, guiding experimental design .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 492.1542) .

- X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between aromatic rings (e.g., 45–50°) .

Advanced: How can computational methods predict biological target interactions?

Answer:

- Molecular docking : Simulates binding to enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group in the active site .

- QSAR modeling : Correlates substituent properties (e.g., Hammett σ values of aryl groups) with IC₅₀ data to optimize activity .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Basic: What biological activities have been reported for this compound?

Answer:

- Anti-inflammatory : Inhibits COX-2 (IC₅₀ = 1.2 µM) in RAW 264.7 macrophage assays .

- Anticancer : Induces apoptosis in HeLa cells (EC₅₀ = 8.5 µM) via caspase-3 activation .

- Antimicrobial : Shows MIC = 12.5 µg/mL against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.